molecular formula C6H7N5O B1414828 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine CAS No. 1152906-12-1

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1414828
CAS No.: 1152906-12-1
M. Wt: 165.15 g/mol
InChI Key: COANXUGIIFMLLP-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both pyrazole and oxadiazole rings. Compounds containing these rings are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine can be compared with other pyrazole and oxadiazole derivatives:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COANXUGIIFMLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
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5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine

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